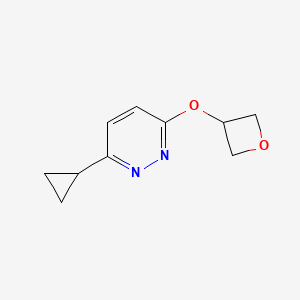

3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine

Description

Properties

IUPAC Name |

3-cyclopropyl-6-(oxetan-3-yloxy)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-7(1)9-3-4-10(12-11-9)14-8-5-13-6-8/h3-4,7-8H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXHCMRKFSMANT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)OC3COC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a cyclopropyl-substituted pyridazine with an oxetane derivative under specific conditions that facilitate the formation of the desired product. The reaction conditions often involve the use of catalysts and solvents that promote the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Synthesis of 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine

The synthesis of this compound typically involves multi-step chemical reactions. The oxetane moiety is particularly interesting due to its unique structural properties that enhance the compound's biological activity.

Key Synthesis Steps:

- Formation of the Pyridazine Ring: The initial step often involves the reaction of cyclopropyl derivatives with suitable pyridazine precursors.

- Oxetane Integration: The introduction of the oxetane group can be achieved through methods such as ring-opening reactions or coupling reactions with oxetane-containing reagents.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyridazine derivatives, including this compound. These compounds have shown significant inhibition of COX enzymes, which are crucial in the inflammatory process.

Table 1: Inhibition Potency Against COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly as an inhibitor of TAM kinases, which are implicated in various cancers including breast and colorectal cancers.

Case Study: Inhibition of TAM Kinases

A study demonstrated that derivatives similar to this compound effectively inhibited TAM kinases, leading to reduced cell proliferation in cancer models.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the efficacy of this compound. Modifications to the cyclopropyl and oxetane groups can significantly influence biological activity.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups on pyridazine | Increased anti-inflammatory activity |

| Substituents on oxetane | Enhanced selectivity for COX-2 |

Therapeutic Potential

Given its promising biological activities, this compound holds potential for development into therapeutic agents for conditions such as:

- Chronic Inflammatory Diseases: Due to its anti-inflammatory properties.

- Cancer Treatment: As a TAM kinase inhibitor.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine

Key Observations:

Substituent Diversity : The 6-position is highly modifiable, with alkoxy (e.g., oxetan-3-yloxy), pyrazolyl , or piperazinyl groups influencing solubility and target binding.

Electrostatic Profiles : Theoretical calculations (AM1 level) on pyridazine derivatives indicate that substituents alter electron density near nitrogen atoms, modulating interactions with enzymes like dihydroorotate dehydrogenase (DHODH) .

Synthetic Yields : Alkoxy-pyrazole derivatives (e.g., 10n, 10b) show moderate yields (52–65%), while triazolo derivatives require multi-step protocols (e.g., azide cyclization ).

SAR Insights:

- Pyrazole vs. Triazolo Cores : Pyrazole derivatives (e.g., 10n, 10b) are optimized for DHODH inhibition, while triazolo variants (e.g., ) shift activity toward apoptosis pathways.

- Role of Fluorine : Fluorine in 10b and improves metabolic stability and hydrogen-bonding capacity, critical for target engagement.

- Oxetane vs. Thianyloxy : Oxetane’s ring strain and polarity may enhance solubility compared to thian-4-yloxy’s sulfur-mediated lipophilicity .

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine core, which is known for its diverse pharmacological properties. The presence of the cyclopropyl group and the oxetan-3-yloxy substituent enhances its structural complexity and potential bioactivity.

Research indicates that compounds similar to this compound interact with various biological targets, leading to significant cellular effects. The following mechanisms have been proposed:

- Receptor Binding : The compound may bind to specific receptors, altering their activity and influencing downstream signaling pathways.

- Enzyme Inhibition : Similar pyridazine derivatives have shown inhibitory effects on enzymes such as cyclooxygenases (COX), which are crucial in inflammatory processes .

- Cell Cycle Modulation : Studies have suggested that pyridazine derivatives can induce cell cycle arrest and apoptosis in cancer cells, potentially through interactions with cyclin-dependent kinases (CDKs) .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties:

- In Vitro Studies : In cell line assays, the compound showed cytotoxic effects against various cancer types, including breast cancer cell lines (T-47D and MDA-MB-231). The IC50 values for these cell lines ranged from 20.1 nM to 55.6 nM, indicating potent activity .

- Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound significantly increased the percentage of apoptotic cells, suggesting its potential as an apoptosis inducer .

Anti-inflammatory Activity

The compound's structural features suggest possible anti-inflammatory effects:

- COX Inhibition : Preliminary studies indicate that similar compounds can inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. This suggests that this compound may also possess anti-inflammatory properties .

Case Studies

Several studies have investigated the biological activity of pyridazine derivatives:

- Anticancer Efficacy : A study reported the synthesis and evaluation of various pyridazine derivatives, including this compound. The derivatives were assessed for their ability to inhibit tumor growth in xenograft models, demonstrating promising results in reducing tumor size and enhancing survival rates in treated animals .

- Inflammation Models : In vivo models of inflammation showed that compounds structurally related to this compound exhibited significant reductions in edema and inflammatory markers when compared to control groups treated with standard anti-inflammatory drugs .

Data Summary

| Biological Activity | IC50 Values (nM) | Target |

|---|---|---|

| Anticancer (T-47D) | 20.1 | CDK2 |

| Anticancer (MDA-MB-231) | 55.6 | CDK2 |

| COX Inhibition | Not specified | COX-1/COX-2 |

Q & A

Basic: What are the common synthetic routes for 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine?

Answer:

The synthesis typically involves sequential functionalization of the pyridazine core. A key step is the nucleophilic substitution at the 6-position of a pre-functionalized pyridazine (e.g., 3,6-dichloropyridazine) with oxetan-3-ol under basic conditions . Cyclopropane introduction at the 3-position may utilize transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyclopropylboronic acid) or direct cyclopropanation via [2+1] cycloaddition. Microwave-assisted methods can enhance reaction efficiency, as demonstrated in analogous pyridazine syntheses .

Advanced: How can regioselective functionalization challenges in pyridazine derivatives be addressed?

Answer:

Regioselectivity in pyridazine systems is influenced by electronic and steric factors. Computational tools (DFT calculations) predict reactivity at specific positions, while directing groups (e.g., halogens, nitro) can block undesired sites. For example, 3,6-dichloropyridazine allows sequential substitution: the 6-position is more reactive due to reduced steric hindrance, enabling selective oxetan-3-yloxy introduction before cyclopropane installation . Kinetic vs. thermodynamic control in reaction conditions (temperature, solvent polarity) further refines selectivity .

Basic: What pharmacological activities are associated with pyridazine derivatives like this compound?

Answer:

Pyridazine derivatives exhibit diverse activities, including antibacterial, anticancer, and anti-inflammatory effects. The oxetane moiety may enhance metabolic stability and solubility, while the cyclopropyl group can modulate lipophilicity and target binding. Specific activities depend on substituent patterns: for example, 6-aryloxy groups in pyridazines have shown kinase inhibition, suggesting potential for targeting signaling pathways .

Advanced: How can researchers optimize the pharmacokinetic properties of this compound for in vivo studies?

Answer:

Strategies include:

- Structural modifications : Introducing electron-withdrawing groups (e.g., oxetane) to reduce CYP450-mediated metabolism.

- Prodrug design : Masking polar groups (e.g., hydroxyls) to improve bioavailability.

- Formulation : Use of nanocarriers or co-solvents to enhance aqueous solubility.

In vitro assays (e.g., microsomal stability, Caco-2 permeability) guide optimization. Parallel synthesis of analogs with incremental changes aids SAR analysis .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- HPLC/LCMS : Purity assessment and molecular ion confirmation (e.g., [M+H]+ detection) .

- NMR : Structural elucidation (1H/13C, COSY, HSQC) to verify substituent positions and stereochemistry.

- X-ray crystallography : Absolute configuration determination, particularly for chiral centers in the cyclopropane or oxetane moieties .

Advanced: How can researchers resolve discrepancies in reported biological activity data for pyridazine analogs?

Answer:

Contradictions may arise from assay variability (e.g., cell line differences) or compound stability. Mitigation strategies:

- Standardized protocols : Use of reference compounds (e.g., kinase inhibitors) and replicate experiments.

- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites confounding results .

- Computational docking : Validate target engagement hypotheses when experimental data conflicts .

Basic: What are the stability considerations for storing this compound?

Answer:

The compound should be stored under inert atmosphere (N2/Ar) at –20°C to prevent hydrolysis of the oxetane ring or cyclopropane strain-induced decomposition. Desiccants (e.g., silica gel) mitigate moisture sensitivity. Regular HPLC monitoring detects degradation .

Advanced: How can the reactivity of the oxetane moiety be leveraged in prodrug design?

Answer:

The oxetane’s strained ether bond allows pH- or enzyme-triggered ring-opening for controlled release. For example:

- Acid-labile linkers for tumor-targeted delivery (exploiting acidic microenvironments).

- Esterase-sensitive prodrugs, where oxetane cleavage releases active drug metabolites.

Kinetic studies (e.g., half-life in simulated biological fluids) inform linker selection .

Basic: What safety precautions are recommended for handling this compound?

Answer:

While specific toxicity data may be limited, general precautions include:

- Use of PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Conduct reactions in a fume hood due to potential dust/aerosol formation.

- Waste disposal per institutional guidelines for halogenated/organonitrogen compounds .

Advanced: What computational tools are effective in predicting binding modes of this compound with biological targets?

Answer:

- Molecular docking (AutoDock Vina, Glide) : Screen against target libraries (e.g., kinases) using the compound’s 3D structure (optimized via DFT or X-ray data) .

- MD simulations (GROMACS) : Assess binding stability and conformational changes over time.

- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity (e.g., cyclopropyl vs. methyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.